The synthesis of Apadenoson involves several key steps that are designed to optimize yield and purity. One notable method includes a one-step synthesis approach, which utilizes specific organic solvents, catalysts, and controlled temperatures to facilitate the reaction.
The synthesis process may also involve oxidation and reduction reactions, where Apadenoson can be oxidized to form derivatives or reduced to yield analogs. Typical reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction .
Apadenoson features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the molecular structure, revealing specific chemical shifts associated with different atoms within the compound .
Apadenoson participates in various chemical reactions that are critical for its synthesis and functionalization.
These reactions often require careful control of conditions such as temperature, solvent choice, and the presence of catalysts to achieve desired outcomes .
The mechanism of action of Apadenoson is primarily linked to its role as a selective agonist of the A2a adenosine receptor.
Research indicates that this mechanism underlies its potential therapeutic applications in cardiovascular diseases and inflammatory conditions .
Apadenoson exhibits distinct physical and chemical properties that influence its behavior in biological systems.
Apadenoson has diverse applications across several fields:
The development of Apadenoson (ATL-146e) emerged from rigorous structure-activity relationship (SAR) studies focused on adenosine receptor (AR) subtype selectivity. Adenosine receptors comprise four subtypes (A₁, A₂A, A₂B, A₃), each with distinct physiological roles. The A₂A receptor, highly expressed in vascular smooth muscle, immune cells, and the central nervous system, mediates vasodilation and anti-inflammatory responses when activated [1] [10]. Early adenosine derivatives like CGS21680 (15) demonstrated A₂A selectivity but suffered from poor species cross-reactivity and metabolic instability. Apadenoson was engineered to overcome these limitations by incorporating strategic modifications:
Table 1: Binding Affinity (Ki) of Apadenoson vs. Reference Agonists [4] [10]
Compound | A₁ AR (nM) | A₂A AR (nM) | Selectivity Ratio (A₂A/A₁) |
---|---|---|---|
Adenosine (1) | 100 | 310 | 0.32 |
CGS21680 (15) | 289 | 27 | 10.7 |
Apadenoson (16) | 77 | 0.5 | 154 |
Molecular modeling based on A₂A AR crystal structures confirms that the 2-hydroxyethoxyphenyl moiety engages with Tyr271 and Glu169 via water-mediated hydrogen bonding, a interaction absent in other AR subtypes [5].
The synthesis of Apadenoson leverages nucleoside analogue methodologies centered on stereoselective glycosylation and protecting group strategies. Two primary routes have been optimized:
Route 1: Vorbrüggen Glycosylation [4] [6]
Route 2: Enzymatic Transglycosylation [6]Emerging biocatalytic approaches utilize purine nucleoside phosphorylase (PNP) mutants:
Adenosine + 2-(2-hydroxyethoxyphenyl)adenine ⇄ Apadenoson + Hypoxanthine
Engineered E. coli PNP (D204N/F159Y mutant) shifts equilibrium toward synthesis, achieving 68% conversion with 99% β-anomeric purity. This route eliminates protecting groups and reduces steps from 8 to 3 [6].
Table 2: Synthetic Route Comparison for Apadenoson
Parameter | Vorbrüggen Route | Biocatalytic Route |
---|---|---|
Steps | 8 | 3 |
Overall Yield | 42% | 68% |
β-Anomeric Selectivity | >90% | 99% |
Key Advantage | Scalability | Eco-friendly, step-reduction |
Large-scale production (>20 g batches) employs Route 1 due to established infrastructure, though Route 2 offers superior sustainability [6] [8].
Substituent effects on Apadenoson’s A₂A AR affinity were systematically explored through analogue synthesis and pharmacological profiling:
N⁶-Cyclopentyl Optimization [4] [8]
2-Substituent SAR [4] [10]Modifications at the 2-position profoundly impact both affinity and intrinsic efficacy:
Table 3: Impact of 2-Substituents on A₂A AR Binding [4] [10]
2-Substituent | A₂A AR Ki (nM) | Efficacy (% cAMP max) |
---|---|---|
H | 77 | 100% |
2-hydroxyethyl | 82 | 95% |
2-hydroxyethoxy | 0.5 | 100% |
2-hydroxypropoxy | 25 | 88% |
2-cyano | 2900 | Partial agonist (42%) |
Metabolic Stabilization [8]
These targeted modifications collectively enabled Apadenoson to achieve sub-nanomolar affinity with full agonist efficacy, positioning it as a clinical candidate for myocardial perfusion imaging [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7